4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2S/c1-2-17-7-9-18(10-8-17)27(25,26)22-11-12-23-13-15-24(16-14-23)20-6-4-3-5-19(20)21/h3-10,22H,2,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIXOUQRZGTTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the piperazine derivative with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluorobenzene derivatives in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups at the piperazine ring or benzenesulfonamide moiety.
Scientific Research Applications
4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Biological Research: It is used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring modulates its pharmacokinetic properties . The compound may act as an agonist or antagonist, depending on the target and the biological context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Modifications in Piperazine-Linked Benzenesulfonamides
The table below highlights key structural differences and similarities between the target compound and analogs:
Key Observations:
- Substituent Effects: The 2-fluorophenyl group in the target compound may enhance receptor binding (e.g., 5-HT1A) compared to methoxy or chloro groups, as seen in PET tracers like 18F-Mefway .
- Piperazine Modifications: The ethyl spacer between piperazine and benzenesulfonamide is conserved across analogs, but aryl substitutions on piperazine (e.g., 2-fluorophenyl vs. pyridinyl in MMV665914) influence steric and electronic interactions with targets .
- Biological Activity: Piperazine-linked sulfonamides demonstrate diverse applications, from antiparasitic (MMV665914) to ferroptosis inhibition (Patent ).
Pharmacological and Functional Insights
- Receptor Targeting: Fluorinated arylpiperazines, like 18F-Mefway, exhibit high affinity for serotonin 1A receptors due to fluorine’s electronegativity and optimal van der Waals interactions . The target compound’s 2-fluorophenyl group may confer similar advantages.
- Antimicrobial Potential: Sulfonamides with lipophilic substituents (e.g., 4-ethyl) show enhanced antimicrobial activity by disrupting folate synthesis . However, cytotoxicity data for analogs like MMV665914 highlight the need for selectivity optimization .
Biological Activity
4-ethyl-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is an organic compound notable for its complex structure that includes a piperazine ring, a fluorophenyl group, and a benzenesulfonamide moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of pharmacology and neuroscience.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits unique properties due to the presence of both electron-withdrawing (fluorine) and electron-donating (ethyl and piperazine) groups, influencing its biological activity.
Biological Activity Overview
Research indicates that this compound interacts with several biological targets, making it a compound of interest in drug discovery. Its biological activities can be summarized as follows:
- Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are critical in the treatment of various neurological disorders.
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating its role as a candidate for anticancer drug development.
Case Studies
- Neuropharmacological Studies : In vitro assays demonstrated that the compound modulates serotonin receptor activity, which may be beneficial in treating depression and anxiety disorders. The binding affinity was assessed through competitive radiolabeled binding assays, showing significant interaction with 5-HT receptors.
- Cytotoxicity Assays : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Results indicated an IC50 value range between 0.12 µM to 2.78 µM, showcasing its potential as an anticancer agent compared to established drugs like doxorubicin.
Comparative Analysis
A comparative analysis with similar compounds reveals the unique position of this compound in terms of activity:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4-Ethyl Compound | 0.12 - 2.78 | Serotonin receptor modulation |
| Doxorubicin | 0.79 - 5.51 | DNA intercalation |
| Tamoxifen | 10.38 | Estrogen receptor antagonist |
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of Piperazine Ring : Cyclization of 1,2-diamine derivatives.
- Introduction of Fluorophenyl Group : Nucleophilic substitution using fluorobenzene derivatives.
- Sulfonation : Reaction with benzenesulfonyl chloride under basic conditions.
These synthetic strategies are crucial for optimizing yield and purity for biological testing.
Q & A
Q. Table 1. Comparative Binding Affinities of Structural Analogues
| Compound | 5-HT K (nM) | 5-HT K (nM) | Source |
|---|---|---|---|
| Target Compound | 8.5 ± 1.2 | 240 ± 30 | |
| WAY-324631 (Reference) | 9.1 ± 0.8 | 260 ± 25 |
Q. Table 2. Metabolic Stability in Liver Microsomes
| Species | t (min) | Cl (µL/min/mg) |
|---|---|---|
| Human | 45 ± 5 | 18 ± 2 |
| Rat | 22 ± 3 | 42 ± 4 |
Key Recommendations for Researchers
- Synthesis : Prioritize low-temperature reactions (<10°C) to minimize byproducts from sulfonylation .
- Biological assays : Include serum-shock conditions to mimic physiological protein binding .
- Data reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for structural and assay data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
